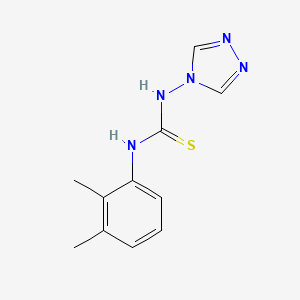

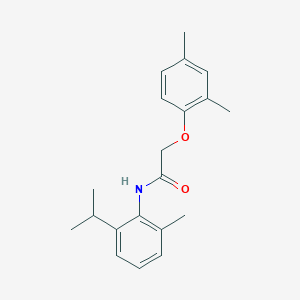

![molecular formula C26H29N3O5S B5598242 4-ethoxy-N-{2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5598242.png)

4-ethoxy-N-{2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves starting materials such as substituted benzaldehydes and 4-hydrazinobenzenesulfonamide, employing methods like microwave irradiation for efficient synthesis. For example, compounds have been synthesized starting from 2-(4-substitutedbenzylidene)-2,3-dihydro-1H-inden-1-one, exploring substituents like fluorine, hydroxy, methoxy, or trimethoxy moieties to test their cytotoxicity and enzyme inhibition properties (Gul et al., 2016).

Molecular Structure Analysis

The molecular structure of these compounds has been characterized using techniques such as FT-IR, 1H, and 13C NMR, and X-ray crystallography. For instance, a study on a similar sulfonamide compound synthesized and analyzed its structure, showcasing its crystallization in specific space groups and providing insights into bond lengths and angles (Ceylan et al., 2015).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, contributing to their diverse biochemical activities. For example, the introduction of different substituents can influence their reactivity with enzymes or biological targets, affecting their potency and selectivity as enzyme inhibitors (Gul et al., 2016).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior in biological systems. Studies have examined the crystal structures of similar compounds, revealing how molecular interactions and conformations contribute to their physical characteristics (Rodrigues et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological molecules, determine the compound's potential applications. Research into benzenesulfonamide derivatives has highlighted their inhibitory effects on specific enzymes, suggesting their utility in therapeutic contexts (Gul et al., 2016).

科学的研究の応用

Bioactivity and Antitumor Applications

Sulfonamide derivatives have been synthesized and evaluated for their cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors. For instance, a series of new sulfonamides showed interesting cytotoxic activities, which could be crucial for further anti-tumor activity studies. Some derivatives strongly inhibited both human cytosolic isoforms hCA I and II, indicating their potential in cancer therapy and enzyme inhibition strategies (Gul et al., 2016).

Photodynamic Therapy (PDT)

The synthesis of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base has been reported. These compounds exhibit high singlet oxygen quantum yield, good fluorescence properties, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers for the treatment of cancer in photodynamic therapy (Pişkin et al., 2020).

Antimicrobial Activity

Novel sulfonamide compounds have been synthesized and shown to possess significant antimicrobial activity. This includes derivatives designed to target various bacteria and fungi, indicating the potential of these compounds in developing new antibacterial and antifungal agents (Sarvaiya et al., 2019).

Structural Characterization and Synthesis Methodologies

Research into the structural characterization and synthesis of sulfonamide derivatives provides insight into their chemical properties and potential applications. For instance, the synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists have been explored, revealing their potential in HIV-1 infection prevention (Cheng De-ju, 2015).

Enzyme Inhibition

Sulfonamide compounds have been synthesized and studied for their inhibitory effects on carbonic anhydrase, an enzyme involved in various physiological processes. These compounds exhibit potent inhibitory activity against different isozymes of carbonic anhydrase, suggesting their utility in medical applications where enzyme regulation is required (Gul et al., 2016).

特性

IUPAC Name |

N-[(E)-(4-ethoxyphenyl)methylideneamino]-2-(N-(4-ethoxyphenyl)sulfonyl-4-methylanilino)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O5S/c1-4-33-23-12-8-21(9-13-23)18-27-28-26(30)19-29(22-10-6-20(3)7-11-22)35(31,32)25-16-14-24(15-17-25)34-5-2/h6-18H,4-5,19H2,1-3H3,(H,28,30)/b27-18+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPWMGILXAIZAIJ-OVVQPSECSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=NNC(=O)CN(C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=N/NC(=O)CN(C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

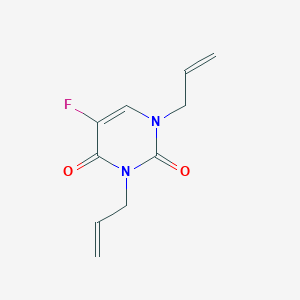

![N-[4-(4-acetyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5598179.png)

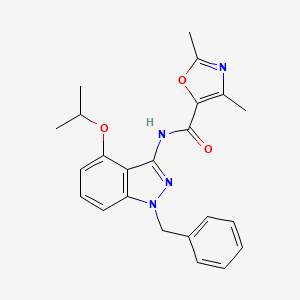

![8-(1,3-benzoxazol-2-yl)-2-(pyridin-2-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5598185.png)

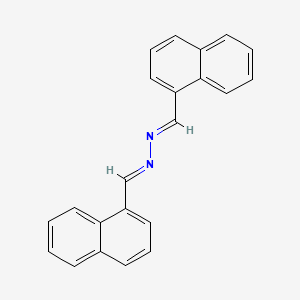

![N-(3-chlorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5598197.png)

![methyl 4-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}benzoate](/img/structure/B5598211.png)

![1-(4-methylphenyl)-4-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-2-piperazinone](/img/structure/B5598231.png)

![3-(4-fluorophenyl)-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]acrylamide](/img/structure/B5598236.png)

![6-{[(3R*,4R*)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5598240.png)

![3-isopropyl-1-methyl-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-1H-pyrazole-5-carboxamide](/img/structure/B5598250.png)

![N-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5598254.png)